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molecular formula C14H20 B3207818 4-(4-Tert-butylphenyl)-1-butene CAS No. 1049130-91-7

4-(4-Tert-butylphenyl)-1-butene

Cat. No. B3207818
M. Wt: 188.31 g/mol
InChI Key: GIWBANAGGDSFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05486533

Procedure details

Compound I-2 can also be prepared by reacting 1-bromomethyl-4-(1,1-dimethylethyl)benzene with the Grignard reagent prepared from from 3-bromo-1-propene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:5][CH:4]=1.Br[CH2:14][CH:15]=[CH2:16]>>[CH2:2]([C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:5][CH:4]=1)[CH2:16][CH:15]=[CH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C(C)(C)C
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound I-2 can also be prepared

Outcomes

Product
Name
Type
Smiles
C(CC=C)C1=CC=C(C=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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